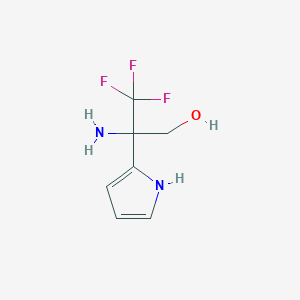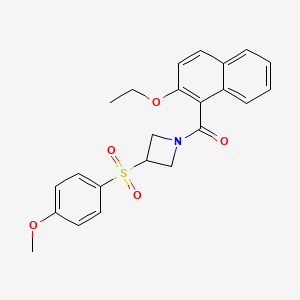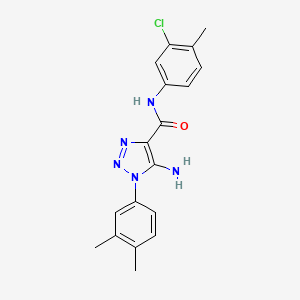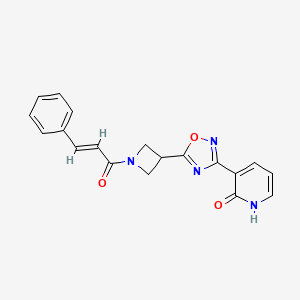
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol is a compound that features a trifluoromethyl group, an amino group, and a pyrrole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of the trifluoromethyl group often enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol can be achieved through several methodsThis reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols.
科学的研究の応用
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s stability and bioavailability make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials science due to its unique chemical properties
作用機序
The mechanism of action of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The amino group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
1,1,1-trifluoro-2-propanol: Similar in structure but lacks the amino and pyrrole groups.
1,1,1,3,3,3-hexafluoropropan-2-ol: Contains additional fluorine atoms, which may alter its chemical properties and applications
Uniqueness
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol is unique due to the combination of its trifluoromethyl group, amino group, and pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAIOYUCXSUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(CO)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)



![N-(2-{IMIDAZO[1,2-A]PYRIDIN-2-YL}ETHYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2549575.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2549586.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
